magnesium;3-methanidylundecane;bromide
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Overview
Description
Magnesium;3-methanidylundecane;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and an organic moiety, specifically 3-methanidylundecane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-methanidylundecane;bromide typically involves the reaction of magnesium metal with 3-methanidylundecane bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The general reaction can be represented as follows:
3-methanidylundecane bromide+Mg→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium metal. The reaction mixture is then heated to facilitate the formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methanidylundecane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen exchange reactions with other halides.
Electrophiles: Reacts with electrophiles like carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From reactions with halogenated compounds.
Scientific Research Applications
Magnesium;3-methanidylundecane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of magnesium;3-methanidylundecane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack by the organic moiety.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide (MgBr2): Used as a catalyst in polymerization reactions.
Grignard Reagents (RMgX): A broad class of organomagnesium compounds used in organic synthesis.
Organolithium Compounds (RLi): Similar reactivity but often more reactive than Grignard reagents.
Uniqueness
Magnesium;3-methanidylundecane;bromide is unique due to its specific organic moiety, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers unique advantages in terms of functional group tolerance and reaction conditions.
Properties
CAS No. |
651303-25-2 |
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Molecular Formula |
C12H25BrMg |
Molecular Weight |
273.54 g/mol |
IUPAC Name |
magnesium;3-methanidylundecane;bromide |
InChI |
InChI=1S/C12H25.BrH.Mg/c1-4-6-7-8-9-10-11-12(3)5-2;;/h12H,3-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VPDHOWFKCPAFPY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC([CH2-])CC.[Mg+2].[Br-] |
Origin of Product |
United States |
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